

# X-ray crystallography of 4-Methoxy-3,5-dimethylaniline HCl derivatives

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## Compound of Interest

Compound Name: 4-Methoxy-3,5-dimethylaniline HCl

Cat. No.: B1357400

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## X-ray Crystallography of Aniline Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and biological activity. X-ray crystallography stands as the definitive method for elucidating this solid-state molecular structure, providing precise data on bond lengths, bond angles, and intermolecular interactions. This guide offers a comparative analysis of the crystallographic data of various substituted aniline derivatives, providing a framework for understanding the structural impact of different functional groups. While crystallographic data for **4-Methoxy-3,5-dimethylaniline HCl** is not readily available in the public domain, this guide presents data on structurally related compounds to offer valuable insights.

Anilines are a core moiety in many pharmaceutical compounds, and understanding their conformational preferences and packing in the solid state is crucial for drug design and development. Modifications to the aniline scaffold can significantly impact a compound's pharmacological properties, including bioavailability, solubility, and receptor selectivity.

## Comparison of Crystallographic Data

The following table summarizes the crystallographic data for a selection of aniline derivatives, showcasing the influence of various substituents on their crystal packing and unit cell

parameters.

Compound Name	Molecular Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	z
o-chloro aniline	C <sub>6</sub> H <sub>6</sub> CIN	Orthorhombic	Pmm	18.391	10.357	6.092	90	90	90	8
m-chloro aniline	C <sub>6</sub> H <sub>6</sub> CIN	Orthorhombic	Pccca	4.5039	19.820	12.699	90	90	90	8
2,6-dichloroaniline	C <sub>6</sub> H <sub>4</sub> Cl <sub>2</sub> N	Monoclinic	P2 <sub>1</sub> /c	11.329	4.1093	15.445	90	99.96	90	4
4-methoxy-2-nitroaniline	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	Orthorhombic	-	16.17	6.55	7.14	90	90	90	-

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4-  
((4-  
meth  
oxyph  
enyl)a  
mino) C<sub>16</sub>H<sub>2</sub> Ortho  
methy oN<sub>2</sub>O rhom - - - -  
l)-  
N,N-  
dimet  
hylani  
line

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2-  
meth  
oxy-  
5-  
((phe C<sub>14</sub>H<sub>11</sub> Mono  
nylam 5NO<sub>2</sub> clinic  
ino)m  
ethyl)  
phen  
ol

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Data for chloroanilines sourced from[1]. Data for 4-methoxy-2-nitroaniline sourced from[2]. Data for 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol sourced from[3]. A hyphen (-) indicates that the specific data point was not available in the cited source.

## Experimental Protocols

The determination of crystal structures by X-ray diffraction follows a standardized workflow. The protocols for the synthesis of aniline derivatives and their subsequent crystallographic analysis are detailed below.

## Synthesis of Substituted Anilines

The synthesis of substituted anilines can be achieved through various established organic chemistry methods. For instance, the synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol involves the reduction of Schiff bases.<sup>[3]</sup>

A general procedure is as follows:

- An appropriate aniline derivative (e.g., p-anisidine or aniline) is dissolved in a suitable solvent, such as methanol, in a two-neck flask.<sup>[3]</sup>
- An aldehyde (e.g., 4-(dimethylamino)benzaldehyde or 3-hydroxy-4-methoxybenzaldehyde) is added to the solution.<sup>[3]</sup>
- The resulting mixture is refluxed at an elevated temperature (e.g., 80 °C) for several hours (e.g., 8 hours) to form the Schiff base.<sup>[3]</sup>
- The Schiff base is then reduced to the corresponding aniline derivative.
- The final product is purified, for example, by recrystallization, to obtain single crystals suitable for X-ray diffraction.

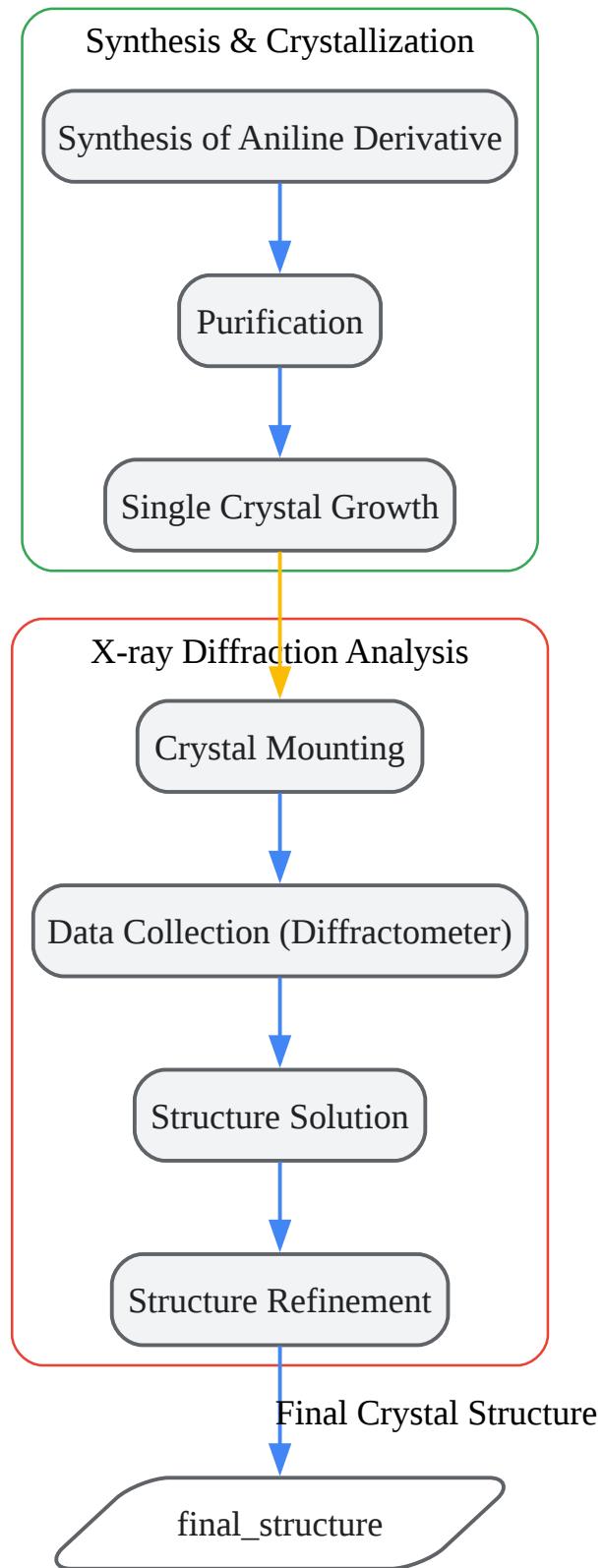
## Single Crystal X-ray Crystallography

The following is a generalized protocol for the X-ray diffraction analysis of single crystals of aniline derivatives:

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in an X-ray diffractometer. For compounds that are liquid at room temperature, data collection is performed at low temperatures.<sup>[1]</sup> X-ray diffraction data are collected over a range of angles.
- Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined to best fit the experimental data.

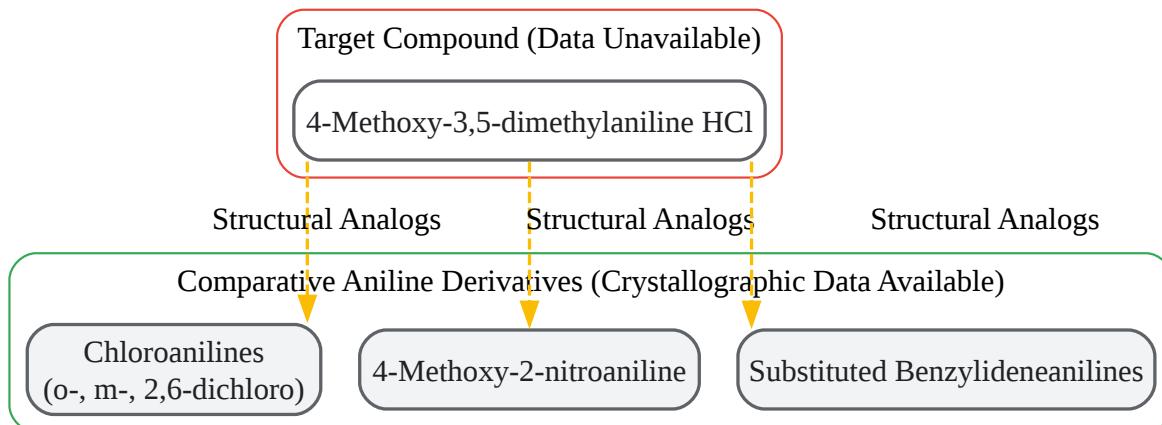
## Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship between the aniline derivatives discussed.



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Caption: Experimental workflow for X-ray crystallography of aniline derivatives.

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Caption: Logical relationship between the target compound and its comparative analogs.

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## References

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